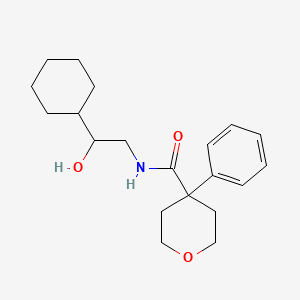
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide (NCHEC-4-POC) is a small molecule that has been studied for its potential therapeutic applications. It is a member of the oxane family of compounds, which have been used for various medical and industrial purposes. NCHEC-4-POC has been studied for its potential to inhibit the activity of certain enzymes, as well as its potential to act as a chemopreventive agent in cancer.
Aplicaciones Científicas De Investigación
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to act as a chemopreventive agent in cancer. It has been shown to inhibit the growth of certain cancer cell lines, including those of breast, prostate, and lung cancer.
Mecanismo De Acción
The exact mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as COX-2. It has also been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as COX-2. In addition, it has been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals. It has also been shown to have anti-inflammatory properties and to reduce the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to act as a chemopreventive agent in cancer. However, there are some limitations to using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments. For example, it is not yet fully understood how N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide works, and its effects may differ depending on the cell type or tissue being studied.
Direcciones Futuras
Future research on N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal dose and formulation of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide for various therapeutic uses. Additionally, further research could be conducted to explore the potential synergistic effects of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide with other drugs or compounds. Finally, further studies could be conducted to explore the potential of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide as a chemopreventive agent in cancer.
Métodos De Síntesis
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide can be synthesized in a few different ways. One method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 70%. Another method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid chloride in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 90%.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c22-18(16-7-3-1-4-8-16)15-21-19(23)20(11-13-24-14-12-20)17-9-5-2-6-10-17/h2,5-6,9-10,16,18,22H,1,3-4,7-8,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXCGNRYCCYUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

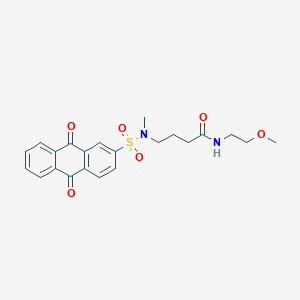

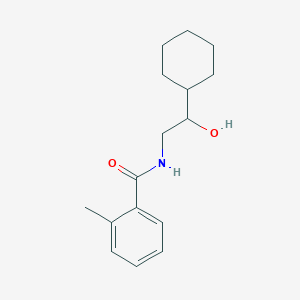
![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)
![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)
![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)

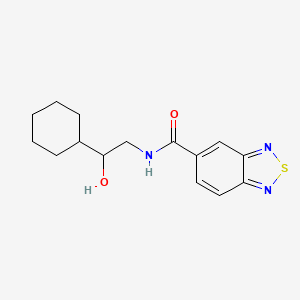
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)

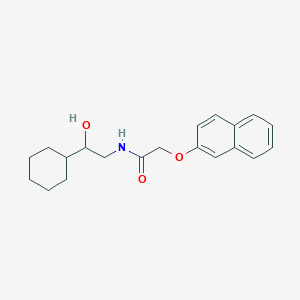
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)